Elagolix

Description

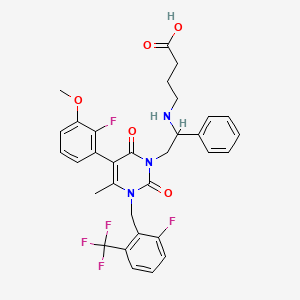

Structure

3D Structure

Properties

IUPAC Name |

4-[[2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxopyrimidin-1-yl]-1-phenylethyl]amino]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H30F5N3O5/c1-19-28(21-11-6-14-26(45-2)29(21)34)30(43)40(18-25(20-9-4-3-5-10-20)38-16-8-15-27(41)42)31(44)39(19)17-22-23(32(35,36)37)12-7-13-24(22)33/h3-7,9-14,25,38H,8,15-18H2,1-2H3,(H,41,42) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEAUOKZIVMZVQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)CC(C3=CC=CC=C3)NCCCC(=O)O)C4=C(C(=CC=C4)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H30F5N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

631.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Pharmacological Characterization of Elagolix

Receptor Selectivity Profiling

The pharmacological profile of elagolix (B1671154) includes detailed characterization of its binding affinity for GnRH receptors across different species and its selectivity against a broad panel of off-target receptors, ion channels, enzymes, and transporters.

Species-Specific Binding Affinity for GnRH Receptors (e.g., Human vs. Monkey vs. Rat)

This compound demonstrates potent and selective binding to the human GnRH receptor. Its binding affinity varies across different species. Studies have shown that this compound exhibits high affinity for both human and monkey GnRH receptors. portico.orgselleckchem.comselleckchem.com In contrast, it possesses significantly lower binding affinity for the rat GnRH receptor. portico.orgfda.govselleckchem.comselleckchem.comselleck.co.jp

The rank order of affinity for mammalian GnRH receptors is reported as human > monkey ~ rabbit >>> rat. fda.gov For the human GnRH receptor, this compound has demonstrated a high affinity with a Ki value of 0.9 nM in competition binding assays and an IC50 of 1.5 nM in inositol (B14025) phosphate (B84403) accumulation assays. portico.orgcaymanchem.comncats.io The equilibrium dissociation constant (Kd) for the human GnRH receptor is reported as 54 pM. portico.orgselleckchem.comselleckchem.comselleck.co.jpncats.io

Binding affinity values (Ki) for GnRH receptors in different species are summarized in the table below:

| Species | Binding Affinity (Ki) |

| Human | 0.9 nM portico.orgcaymanchem.comncats.io |

| Monkey | 3.3 nM portico.orgselleckchem.comselleckchem.comselleck.co.jp |

| Rat | 4400 nM portico.orgselleckchem.comselleckchem.comselleck.co.jp |

The significantly lower affinity for the rat GnRH receptor means that rat models are unlikely to fully capture the pharmacologically mediated effects of this compound on development or fertility, although they can provide information on potential non-target-related effects.

Evaluation against Off-Target Receptors, Ion Channels, Enzymes, and Transporters

This compound has been evaluated for its selectivity against a wide range of potential off-targets. At a concentration of 10 µM, this compound was tested in radioligand binding assays against a panel of 100 off-target receptors, ion channels, enzymes, and transporters. portico.orgselleckchem.comselleckchem.comselleck.co.jpcaymanchem.comncats.io Significant activity, defined as inhibition less than 50%, was not observed in these assays. selleckchem.comselleckchem.comselleck.co.jpncats.io This indicates a high degree of selectivity for the human GnRH receptor over this broad panel of targets. portico.orgselleckchem.comselleckchem.comselleck.co.jpcaymanchem.comncats.io

In addition to the broad panel screening, specific evaluations have been conducted for certain enzymes and transporters. In vitro studies indicate that this compound is primarily metabolized by the cytochrome P450 (CYP) enzyme CYP3A4. portico.orgresearchgate.netnih.gov While it is a substrate of CYP3A4, it shows low inhibition of this enzyme with an IC50 of 56 µM. caymanchem.comncats.io this compound has also been identified as a substrate of the organic anion transporting polypeptide (OATP) 1B1 and the efflux transporter P-glycoprotein (P-gp). researchgate.netnih.gov Furthermore, in vitro experiments suggest that this compound can inhibit P-gp, OATP1B1, breast cancer resistance protein (BCRP), and CYP2C19, and can act as an inducer of CYP3A4. researchgate.netnih.gov However, the broad screening at 10 µM suggests a generally favorable selectivity profile at this concentration. portico.orgselleckchem.comselleckchem.comselleck.co.jpcaymanchem.comncats.io

This compound also did not stimulate histamine (B1213489) release from cultured rat peritoneal mast cells. portico.orgselleckchem.comselleckchem.comselleck.co.jpncats.io

Preclinical Pharmacological Investigations of Elagolix

In Vitro Pharmacological Characterization

In vitro studies were conducted to characterize the interaction of elagolix (B1671154) with the GnRH receptor and its functional consequences at the cellular level.

Functional Assays for GnRH Receptor Activity (e.g., Inositol (B14025) Phosphate (B84403) Accumulation, Calcium Flux)

This compound functions as a potent functional, competitive antagonist of GnRH-stimulated activity. In vitro experiments utilizing cells expressing the human GnRH receptor have demonstrated that this compound inhibits GnRH-stimulated inositol phosphate (IP) accumulation and calcium (Ca²⁺) flux. researchgate.net These assays are standard techniques for evaluating the activity of compounds targeting G protein-coupled receptors like the GnRH receptor. google.comresearchgate.net The GnRH receptor is coupled to the Gαq/11-PLCβ signaling pathway, which leads to the activation of protein kinase C (PKC) and an increase in intracellular Ca²⁺ concentration upon agonist binding. sci-hub.se By antagonizing the GnRH receptor, this compound prevents these downstream signaling events. Studies have shown this compound's potent antagonistic effects on IP accumulation and Ca²⁺ flux in RBL cells stably expressing human or macaque GnRH receptors. researchgate.net

Assessment in Relevant Preclinical Animal Models

Preclinical animal models are utilized to evaluate the in vivo effects of this compound, particularly its impact on the reproductive endocrine axis.

Gonadotropin Suppression in Specific Animal Models (e.g., Cynomolgus Macaques)

This compound has been characterized for its efficacy in suppressing gonadotropins in relevant animal models. Due to its low binding affinity for the rat GnRH receptor (Ki = 4400 nM) compared to the monkey GnRH receptor (Ki = 3.3 nM), in vivo efficacy studies were primarily conducted in castrated male cynomolgus macaques. portico.org These macaques provide a sensitive model for assessing GnRH antagonism because castration leads to elevated levels of circulating luteinizing hormone (LH) due to reduced negative feedback from gonadal steroids, enhancing GnRH-stimulated LH release. google.com

In studies with castrated male cynomolgus macaques, a single oral dose of this compound sodium (30 mg/kg) resulted in maximal suppression of circulating LH concentrations by approximately 75% at the 8-hour time point. portico.org The suppression of LH levels was observed to be reversible, with levels returning to baseline after 36 hours. portico.org This demonstrated this compound's efficacy in suppressing gonadotropins in a species with high affinity for the compound, providing key preclinical support for its mechanism of action. portico.orgendometriozisdernegi.orgtandfonline.comresearchgate.netresearchgate.net

In Vitro Metabolic Stability Assessment (e.g., Human Liver Microsomal Stability)

Assessing the metabolic stability of a compound in vitro provides insights into its potential rate of elimination by metabolism in the body. admescope.comevotec.com Human liver microsomes are commonly used in these assays as they contain key drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, which are involved in oxidative metabolism. admescope.comevotec.com

In vitro studies have shown that this compound is metabolized by multiple cytochrome P450 enzymes, with CYP3A4 being the major contributor (approximately 50%). nih.gov Minor contributions from other CYP450 enzymes were also observed. nih.gov this compound was found to be metabolically stable based on in vitro human liver microsomal stability assays. portico.org Following oral administration of radiolabeled this compound in healthy subjects, a significant portion was recovered in feces and urine as metabolites, indicating extensive metabolism. nih.gov

Table 1: Summary of In Vitro GnRH Receptor Binding and Functional Activity of this compound

| Species | Equilibrium Binding Kd (nM) | Pituitary Membrane Binding Ki (nM) | Cloned Receptor Binding Ki (nM) | Functional Assay Activity (IP Accumulation, Calcium Flux) |

| Human | Not specified | Not specified | High affinity | Potent antagonist |

| Monkey | Not specified | Not specified | 3.3 | Active |

| Rabbit | Not specified | Not specified | High affinity | Active |

| Rat | Not specified | Not specified | 4400 | Less active |

Table 2: Summary of Gonadotropin Suppression in Castrated Male Cynomolgus Macaques

| Animal Model | Dose (p.o.) | Endpoint Measured | Maximal Suppression | Time to Maximal Suppression | Reversibility |

| Castrated Male Cynomolgus Macaques | 30 mg/kg | Circulating LH | ~75% | 8 hours | Yes |

Table 3: Summary of In Vitro Metabolic Stability of this compound

| Matrix | Primary Metabolic Enzymes Involved | Metabolic Stability |

| Human Liver Microsomes | CYP3A4 (major), other CYP450s | Metabolically stable |

Chemical Synthesis and Structure Activity Relationship Sar of Elagolix

Design Principles for Non-Peptide GnRH Receptor Antagonists

Historically, therapeutic intervention targeting the GnRH receptor relied on peptide agonists and antagonists. While effective in modulating the reproductive system, these peptide-based therapies presented limitations, notably poor oral bioavailability requiring parenteral administration, short half-lives, and in some cases, an initial "flare effect" with agonists. nih.govresearchgate.net These drawbacks spurred the development of orally active, small-molecule, non-peptide GnRH receptor antagonists. nih.govunimi.it

The design of non-peptide antagonists aimed to identify small molecules capable of binding to the GnRH receptor and blocking the action of endogenous GnRH, thereby suppressing the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. unimi.itrespubjournals.com This approach sought to overcome the pharmacokinetic disadvantages of peptides and potentially improve safety profiles. The uracil (B121893) scaffold emerged as a key structural motif in the development of this class of antagonists, providing a versatile framework for chemical modification and optimization of receptor binding and pharmacological properties. nih.govsnu.ac.kr

Synthetic Methodologies for Elagolix (B1671154)

The synthesis of this compound involves a multi-step process focused on constructing the substituted uracil core and attaching the necessary side chains. Several synthetic routes have been developed and reported, with ongoing efforts to improve efficiency, yield, and reduce costs for large-scale production. google.comchemicalbook.com These methodologies typically involve the formation of the uracil ring followed by the introduction of the various substituents at specific positions. google.comjustia.comcjph.com.cngoogle.comepo.org

One reported synthetic route involves the reaction of a benzylamine (B48309) derivative with urea (B33335) to form a benzyl (B1604629) urea intermediate. cpu.edu.cn This intermediate is then cyclized with a suitable acetoacetate (B1235776) derivative to construct the uracil core. epo.orgcpu.edu.cn Subsequent steps involve the introduction of the different "arms" of the molecule through reactions such as alkylation, bromination, and coupling reactions, including Suzuki coupling. cjph.com.cnunimi.it

Improvements in synthetic routes have focused on addressing challenges such as the use of expensive starting materials, low yields in specific steps, and the potential formation of impurities. google.comgoogle.com For instance, novel methods have been developed for the synthesis of key intermediates, utilizing different raw materials and reaction conditions to enhance efficiency and reduce the use of hazardous chemicals. cjph.com.cnepo.org

Synthesis of Uracil Core and Key Intermediates

The synthesis of the uracil core, a central structural element of this compound, often begins with a benzyl urea derivative. epo.orgcpu.edu.cn This urea is then reacted with a compound like tert-butyl acetoacetate under specific conditions, often involving heating in a solvent mixture and subsequent acid-catalyzed cyclization, to form the dihydropyrimidin-2,4(1H,3H)-dione ring system, which is the uracil core. epo.org

Key intermediates in the synthesis of this compound include substituted uracil derivatives with specific functional groups attached to the nitrogen atoms and carbon atoms of the ring. google.comjustia.comgoogle.com For example, intermediates with benzyl groups at the N1 position and protected aminoethyl or similar groups at the N3 position are crucial for building the final this compound structure. cjph.com.cn The introduction of substituents at the C5 position of the uracil ring is also a critical step, often involving coupling reactions. cjph.com.cn

Different synthetic strategies for these intermediates have been explored to optimize yield and purity. One approach involves the condensation of ethyl 3-aminocrotonate, activated by phenyl chloroformate, with a protected amino alcohol, followed by cyclization to form a substituted uracil intermediate. cjph.com.cn This intermediate is then further functionalized through condensation and coupling reactions to yield the key intermediate leading to this compound. cjph.com.cn

Structure-Activity Relationship Studies of this compound and Analogues

Structure-Activity Relationship (SAR) studies have been fundamental in the design and optimization of this compound as a potent and selective GnRH receptor antagonist. These studies involve synthesizing a series of analogues with systematic modifications to the basic uracil scaffold and evaluating their binding affinity and antagonistic activity at the GnRH receptor. nih.govsnu.ac.krunimi.itrespubjournals.comnih.gov

Modifications to different parts of the this compound structure have revealed crucial insights into the requirements for high affinity binding and potent antagonism. These studies have guided the selection of optimal substituents to enhance receptor interaction, improve pharmacokinetic properties, and minimize off-target effects, such as CYP enzyme inhibition. nih.govfrontiersin.orgmdpi.comacs.org

Influence of Substituents on GnRH Receptor Affinity and Antagonistic Activity

The nature and position of substituents on the this compound scaffold significantly influence its affinity for the GnRH receptor and its antagonistic potency. nih.govunimi.it For instance, the benzyl group at position 1 (often referred to as arm1) of the uracil core is considered essential for activity and interacts hydrophobically within the receptor binding site. respubjournals.comrespubjournals.comnih.gov The presence of electron-deficient aromatic rings at this position is important for optimal binding interaction. snu.ac.kr Replacing a 1-(2,6-difluoro)benzyl group with a 1-(2-fluoro-6-trifluoromethyl)benzyl group has been shown to greatly improve antagonistic activity. nih.govmdpi.com The trifluoromethyl structure, in particular, enhances the hGnRH-R antagonistic effect. frontiersin.org

Substituents on the phenyl group attached to the aminoethyl side chain at position 3 (arm2) also impact activity. endometriosi.itnih.gov The phenyl group forms pi-pi interactions with the N-terminus of the receptor. respubjournals.comrespubjournals.com Modifications at the ortho or meta positions of this phenyl ring have shown potent in vitro antagonistic activity. endometriosi.itnih.gov

The substituent at position 5 (arm3) of the uracil core engages in hydrophobic interactions with residues in the N-terminus of the receptor. respubjournals.comrespubjournals.comnih.gov A large heteroaromatic ring substituent on arm3 is considered a promising feature for GnRH1R antagonists. nih.govresearchgate.net

Modifications at the Uracil Moiety (e.g., 4- and 6-positions)

Modifications to the uracil core itself, particularly at the 4- and 6-positions, have been explored to understand their impact on activity and molecular conformation. unimi.itunimi.it The methyl group at position 6 of this compound is believed to contribute to high-affinity ligand binding. respubjournals.comrespubjournals.comnih.govresearchgate.net It is suggested that this methyl group influences the conformation of the molecule, potentially by forcing the arm3 phenyl ring into a specific orientation relative to the uracil core, which is favorable for hydrophobic interactions within the binding pocket. nih.govresearchgate.net

The interaction of the ortho-substituent of the 5-aryl group with the 6-methyl group and the carbonyl oxygen at the 4-position of the uracil moiety can lead to restricted rotation around the C-C bond between the rings, resulting in atropisomerism. unimi.itunimi.it The atropisomeric properties, influenced by steric hindrance and electronic factors at the 4- and 6-positions, can affect the biological activity, with a preference for specific atropisomers for receptor interaction. unimi.itunimi.it Studies involving the introduction of bulkier groups than the methyl at the 6-position have been conducted to investigate their effect on atropisomerism and activity. unimi.it

Role of Specific Functional Groups on Pharmacological Properties (e.g., Carboxylic Acid Moiety)

The presence of specific functional groups within the this compound structure is critical for its pharmacological properties beyond just receptor binding. The carboxylic acid moiety, part of the butyrate (B1204436) chain attached to the nitrogen at position 3 (arm2), plays a significant role in improving the drug's profile. nih.govacs.org

One key benefit of incorporating the carboxylic acid moiety was the dramatic reduction in inhibitory activity against CYP3A4 enzymes. nih.govmdpi.com This was a significant issue with earlier lead compounds, posing a potential risk of drug-drug interactions. nih.govmdpi.com The introduction of butyric acid significantly reduced the inhibition of CYP enzymes compared to other carboxyl-containing groups while retaining GnRH receptor potency. frontiersin.org

| Compound Name | Key Structural Feature(s) | Observed Effect on Activity/Property | Source(s) |

| This compound | Uracil core with substituents at positions 1, 3, 5, and 6, including a carboxylic acid moiety on the N3 side chain. | Potent and selective hGnRH-R antagonist, reduced CYP3A4 inhibition compared to precursors. | nih.govacs.org |

| Analogues with 1-(2-fluoro-6-trifluoromethyl)benzyl group at N1 | Trifluoromethyl group at the ortho position of the N1 benzyl substituent. | Improved antagonistic activity compared to 1-(2,6-difluoro)benzyl analogues. | nih.govmdpi.com |

| Analogues with carboxylic acid moiety on the basic nitrogen group (N3 side chain) | Carboxylic acid functional group (e.g., butyric acid). | Dramatic reduction in CYP3A4 inhibitory activity while maintaining high GnRH antagonist potency. | nih.govfrontiersin.orgmdpi.com |

| Analogues with methyl group at the 6-position of the uracil core | Methyl substituent at the C6 position. | Contributes to high affinity ligand binding, influences conformation. | respubjournals.comrespubjournals.comnih.govresearchgate.net |

| Analogues with substituents at the ortho or meta position of the phenyl ring on the N3 aminoethyl side chain | Substituents on the phenyl ring of arm2. | Demonstrated potent in vitro antagonistic activity. | endometriosi.itnih.gov |

| Analogues with a large heteroaromatic ring substituent on arm3 (position 5 of uracil) | Large heteroaromatic ring at the C5 position. | Promising for GnRH1R antagonism, involved in hydrophobic interactions with the receptor N-terminus. | nih.govresearchgate.net |

| NBI-42902 (an this compound analog) | Uracil core with specific substituents, lacking the trifluoromethyl group and potentially the optimized N3 side chain. | Weaker oral effectiveness and higher CYP3A4 inhibition compared to this compound. | cpu.edu.cnfrontiersin.org |

| Analogues with increased steric hindrance and/or modulated electronic factors at the 4- and 6-positions of the uracil moiety | Modifications at C4 and C6. | Affect atropisomeric properties and interconversion rates, influence spatial arrangement. | unimi.itunimi.it |

Conformational Analysis and Atropisomerism

Atropisomerism in this compound stems from the restricted rotation about the single bond connecting the uracil core and the 5-aryl substituent. mdpi.comunimi.it This hindered rotation results in the existence of two distinct atropisomeric forms. mdpi.comunimi.it The degree of hindered rotation determines the rate of interconversion between these isomers, influencing their potential for isolation and characterization. mdpi.comacs.org this compound is classified as a Class 2 atropisomer, characterized by a moderate interconversion rate with a half-life (t1/2) at 37°C estimated to be around 45 minutes. unimi.itacs.orgnih.govresearchgate.net This classification is based on the rotational energy barrier, which for this compound is estimated to be approximately 22.3-23.3 kcal/mol. unimi.itacs.orgnih.govillinois.edu

Identification and Characterization of this compound Atropisomeric Forms

The presence of atropisomers in this compound has been identified and characterized using various spectroscopic and analytical techniques. Detailed NMR investigations, including 1H, 13C, and 15N NMR spectroscopy, have been crucial in assigning the signals corresponding to the two atropisomeric forms detectable in solution. mdpi.comunimi.itresearchgate.net Conformational analysis, supported by theoretical calculations, has aided in determining the stereochemical profiles of these atropisomers. mdpi.comunimi.itmolcalx.com.cn

Chiral High-Performance Liquid Chromatography (HPLC) has proven effective in separating and detecting the two atropisomers. mdpi.comunimi.itresearchgate.net Studies utilizing cellulose-based chiral HPLC stationary phases have demonstrated the separation of these forms. mdpi.comresearchgate.net For example, using a hexane/IPA mobile phase, distinct retention times for the two atropisomers have been observed. mdpi.com

Despite the identification of atropisomers, some early literature regarding the crystal structure of this compound bound to human GnRHR did not explicitly mention atropisomerism, focusing instead on the key regions for ligand recognition. mdpi.comunimi.it However, more recent studies and theoretical experiments confirm the existence of two atropisomers in solution. mdpi.comunimi.it

Impact of Atropisomers on Pharmacological Profiles

The existence of atropisomers can potentially lead to different pharmacological behaviors between the individual forms. mdpi.comunimi.it While specific detailed research findings on the differing pharmacological profiles of isolated this compound atropisomers are not extensively documented in the provided search results for this compound itself, the principle is recognized in the context of atropisomerism in drug discovery. mdpi.comunimi.it For closely related analogues of this compound, modifications at the 4- or 6-position of the uracil moiety have been explored to study the impact on atropisomeric properties and their potential influence on receptor affinity. unimi.it Some analogues with higher rotational barriers have shown the possibility of separating and characterizing single atropisomers, with biological tests on these individual forms currently underway to assess their receptor affinity. unimi.it This suggests that the spatial arrangement dictated by atropisomerism can play a role in the interaction with the GnRH receptor. unimi.it

Strategies for Atropisomer Separation and Characterization (e.g., Biocatalytic Approaches)

Given that this compound exists as a mixture of interconverting atropisomers, strategies for their separation and characterization are relevant, particularly for studying the individual properties of each isomer or for potential manufacturing control if required. Chiral HPLC, as mentioned earlier, is a key analytical technique for separating and detecting the atropisomers. mdpi.comunimi.itresearchgate.net Semi-preparative chiral HPLC has also been used to separate atropisomers of this compound analogues with higher interconversion times, allowing for their characterization. unimi.it

For this compound and its analogues, the moderate interconversion rate characteristic of Class 2 atropisomers can pose challenges in drug manufacturing and quality control, potentially leading to inconsistencies. mdpi.com Strategies to mitigate these issues can include eliminating the source of atropisomerism or rigidifying the molecular structure, approaches that have been applied to some this compound analogues. mdpi.com

Computational Chemistry and Molecular Modeling of Elagolix

Molecular Docking Investigations of GnRH Receptor Binding

Molecular docking simulations have been utilized to predict the binding orientation and pose of Elagolix (B1671154) within the GnRH1 receptor binding pocket. The crystal structure of human GnRH1R in complex with this compound (PDB ID: 7BR3) has served as a crucial starting point for such studies, revealing an unusual ligand binding mode where the antagonist and the N-terminus of the protein may co-occupy an enlarged binding pocket. nih.govscu.edu.cnnih.gov Molecular docking models have suggested specific residues potentially involved in the interaction with the receptor pocket, including Asn305, Gly99, and Gly35. researchgate.net

Molecular Dynamics (MD) Simulations of this compound-Receptor Complexes

Molecular dynamics simulations provide a dynamic view of the this compound-GnRH1R complex over time, allowing for the investigation of conformational changes, interaction patterns, and complex stability in a more realistic environment compared to static docking poses. Studies using MD simulations have shown that the binding of non-peptide GnRH1R antagonists like this compound can induce a conformational shift of transmembrane domain (TM) 6 outward, a characteristic feature observed in the activation of class-A GPCRs. unimi.it Long-term molecular dynamics simulations have been performed to evaluate the behavior of this compound in complex with GnRH1R. nih.gov

Trajectory Analysis and Conformational Changes of Ligand and Receptor

Trajectory analysis from MD simulations provides details on the movement and flexibility of both the ligand (this compound) and the receptor (GnRH1R) over the simulation period. Studies have indicated that the this compound compound's structure remained firm during simulations, resulting in limited movement, while the protein underwent more significant changes in selected regions. nih.gov Comparing the receptor conformation in the absence and presence of a ligand can reveal specific conformational differences characterizing active and inactive states of the receptor. researchgate.net

Analysis of Ligand-Residue Interactions (e.g., Hydrophobic Interactions, Hydrogen Bonds)

MD simulations allow for the detailed analysis of interactions between this compound and specific amino acid residues in the GnRH1R binding site over the simulation trajectory. These interactions can include hydrogen bonds, hydrophobic contacts, and other forces that contribute to the stability of the complex. The crystal structure of this compound bound to human GnRH1R highlighted key regions for ligand recognition, including the pyrimidine (B1678525) ring, the benzyl (B1604629) group at position 1 of the uracil (B121893) moiety, and the phenyl groups at position 5. mdpi.com Analysis of ligand-residue interactions that persist for a significant portion of the MD simulation time provides insights into the key contacts maintaining the complex. nih.gov

Assessment of Complex Stability

Molecular dynamics simulations are used to assess the stability of the this compound-GnRH1R complex. Parameters such as Root Mean Square Deviation (RMSD) of the protein and ligand can be monitored over the simulation time to evaluate the structural stability of the complex. nih.gov Stable interactions and minimal large-scale conformational drifts typically indicate a stable binding pose.

Binding Free Energy Calculations (e.g., MM-GBSA)

Binding free energy calculations, such as those employing the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method, are used to estimate the strength of the interaction between this compound and the GnRH1 receptor. frontiersin.org MM-GBSA calculations combine molecular mechanics energies with implicit solvation models to provide a quantitative estimate of the binding free energy. researchgate.net These calculations can be performed on representative snapshots from MD simulations to account for receptor and ligand flexibility. Studies have reported MM-GBSA values for this compound binding to GnRH1R, indicating favorable binding energies that suggest a stable complex. For example, one study reported an MM-GBSA of -110.68 kcal/mol for the this compound-GnRH1R complex at the end of a 1000 ns simulation. nih.gov

Theoretical Prediction of Atropisomeric Interconversion Barriers

Theoretical calculations have been employed to investigate the conformational features of this compound, particularly its atropisomerism. This compound exists as a mixture of two atropisomers due to hindered rotation around a single bond. unimi.itmdpi.com Theoretical experiments have estimated the interconversion rotational barrier between these atropisomers. One study reported an estimated interconversion rotational barrier of 22.3 kcal/mol, classifying this compound atropisomers into class 2, characterized by a moderate interconversion rate. unimi.itillinois.edu Understanding these barriers is important as atropisomers can potentially have different pharmacological properties. unimi.itmdpi.com

Multi-Scale Modeling in Drug Substance Manufacturing Process Design

Multi-scale modeling, which integrates different computational techniques to study phenomena across various length and time scales, has been applied to provide a foundational basis for the design of the this compound API manufacturing process. nih.gov This approach helps in understanding complex behaviors that are not apparent from single-scale simulations. nih.gov

Solvent-Induced Plasticization Behavior Modeling

Solvent-induced plasticization is a critical phenomenon in the processing of amorphous materials like this compound sodium, as it affects molecular mobility and material properties. nih.gov Both experimental and computational methods, specifically molecular dynamics (MD), have been used to model the solvent-induced plasticization behavior of this compound sodium. nih.gov These studies provide insights into the molecular mobility of the API in the presence of solvents, which is essential for designing robust manufacturing processes. nih.gov

Future Directions in Elagolix and Gnrh Antagonist Research

Exploration of Undiscovered GnRH Receptor Binding Sites and Allosteric Modulation

Research continues to explore the intricacies of GnRH receptor binding beyond the primary orthosteric site where GnRH and competitive antagonists like elagolix (B1671154) bind oup.comup.ac.za. The recent crystal structure of the human GnRH1 receptor bound to this compound has provided valuable insights into the shallow non-peptide antagonist binding site and highlighted an unusual binding mode where the receptor's N-terminus co-occupies the enlarged orthosteric pocket with this compound nih.gov. This structural information is crucial for understanding the molecular basis of ligand recognition and can inform the design of novel ligands.

Further exploration of undiscovered binding sites, including potential allosteric sites, could lead to the development of modulators that fine-tune receptor activity in ways distinct from orthosteric antagonists. Allosteric modulation could offer advantages such as pathway-specific signaling or improved safety profiles by avoiding complete blockade of the orthosteric site. While the provided search results primarily discuss the orthosteric binding of this compound, the general concept of exploring additional binding sites and allosteric modulation is a significant area in GPCR research, which the GnRH receptor belongs to nih.gov.

Development of Advanced Computational Models for GnRH Receptor Antagonists

Computational modeling plays an increasingly vital role in the design and optimization of GnRH receptor antagonists oup.comacs.org. Advanced computational models, including molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies, are being developed and refined to better predict the binding affinity, efficacy, and pharmacokinetic properties of potential drug candidates oup.comacs.org.

These models can leverage the structural information obtained from techniques like X-ray crystallography (as with the GnRH1R-elagolix structure) to design molecules with improved interactions with the receptor nih.gov. Computational approaches can also help in understanding the dynamic nature of the receptor and how different ligands induce specific conformational changes, which can influence downstream signaling. The development of sophisticated pharmacometric models is also crucial for optimizing dosing regimens and predicting clinical outcomes researchgate.net. For instance, population pharmacokinetic (PK) and pharmacodynamic (PD) models have been used to describe the concentration-time profiles and testosterone (B1683101) suppression by other GnRH antagonists, informing phase 3 trial designs researchgate.net.

Investigation of Novel Non-Peptide GnRH Antagonist Scaffolds with Improved Pharmacological Properties

The success of oral non-peptide GnRH antagonists like this compound, relugolix, and linzagolix (B1675553) has spurred continued efforts to discover and develop novel scaffolds with potentially improved pharmacological properties newdrugapprovals.orgnih.govresearchgate.netacs.orgwikipedia.orgwikipedia.orgmdpi.com. Researchers are exploring diverse chemical series to identify compounds with enhanced potency, selectivity, oral bioavailability, longer half-life, and reduced potential for drug-drug interactions nih.govoup.comacs.org.

The search for novel scaffolds often involves high-throughput screening of chemical libraries and structure-based drug design informed by receptor structures and computational models researchgate.netoup.com. The goal is to identify compounds that maintain effective suppression of gonadotropins while potentially offering a wider therapeutic window or a more favorable safety profile, such as minimizing effects on bone mineral density seen with existing agents oup.commdpi.comnih.gov.

Examples of different chemical classes explored as non-peptide GnRH antagonists include derivatives of uracil (B121893), thieno[2,3-d]pyridine-4-one, quinolin-2-one, and others nih.govup.ac.za. Research continues to optimize these scaffolds through systematic structural modifications to improve their binding affinity and pharmacokinetic profiles nih.govacs.org.

Further Elucidation of Molecular Mechanisms Beyond Primary GnRH Receptor Antagonism

While the primary mechanism of this compound involves competitive antagonism of the pituitary GnRH receptor, research is ongoing to fully understand all the molecular mechanisms through which GnRH antagonists exert their effects nih.govd-nb.infoorilissa.com. This includes investigating potential direct effects on target tissues that express GnRH receptors, such as the endometrium or uterine fibroids oup.comresearchgate.net.

Studies suggest that GnRH and its receptor may play a role in the autocrine and paracrine regulation within these tissues, influencing processes like cell proliferation and apoptosis oup.comresearchgate.net. Understanding these local mechanisms could reveal additional therapeutic benefits of GnRH antagonists or suggest novel targets for intervention oup.com. Furthermore, research is exploring the interplay between GnRH signaling and other pathways involved in the pathophysiology of hormone-dependent diseases, potentially identifying synergistic therapeutic strategies.

Q & A

Q. How does Elagolix’s Biopharmaceutics Classification System (BCS) classification inform its formulation and dosing regimen?

this compound is classified as a BCS Class III drug due to its high aqueous solubility (>1 mg/mL) and moderate permeability (0.5–2.8 × 10⁻⁶ cm/s in Caco-2 studies). This classification guided the selection of an immediate-release (IR) tablet formulation to ensure rapid absorption and bioavailability. Dose proportionality was observed between 100–400 mg twice daily, supporting the approved regimens (150 mg once daily and 200 mg twice daily). The IR formulation minimizes variability in absorption across physiological pH ranges, critical for maintaining consistent therapeutic effects .

Q. What methodological considerations are critical in designing Phase III clinical trials for this compound in endometriosis-associated pain?

Key considerations include:

- Dose selection : Justification of 150 mg once daily (partial estrogen suppression) and 200 mg twice daily (near-complete suppression) based on exposure-response modeling of dysmenorrhea (DYS) and non-menstrual pelvic pain (NMPP) endpoints .

- Safety monitoring : Bone mineral density (BMD) loss was tracked using dual-energy X-ray absorptiometry, with exposure-response models linking higher average plasma concentrations (Cavg) to BMD decline .

- Inclusion criteria : Premenopausal women with moderate-to-severe pain, excluding those with severe hepatic impairment or using hormonal contraceptives that could confound efficacy assessments .

Q. What are the primary metabolic pathways of this compound, and how do they impact its drug interaction profile?

this compound is metabolized primarily by CYP3A4 (hepatic) and transported via OATP1B1. Its weak-to-moderate CYP3A induction (35–55% reduction in midazolam AUC) necessitates caution with CYP3A substrates (e.g., statins). OATP1B1 inhibition increases exposure to substrates like rosuvastatin. Renal excretion is minimal (<3%), so renal impairment has no clinically relevant impact .

Q. How do food intake and hepatic impairment influence this compound pharmacokinetics?

A high-fat meal reduces this compound exposure by ~25%, but this is not clinically significant, allowing administration without food restrictions. Severe hepatic impairment (Child-Pugh C) increases exposure sevenfold due to reduced CYP3A4/OATP1B1 activity, contraindicating use in this population. Mild-to-moderate impairment (Child-Pugh A/B) requires dose adjustments .

Advanced Research Questions

Q. How do population pharmacokinetic (PK) analyses account for variability in this compound exposure among patient subgroups?

Nonlinear mixed-effects modeling of data from 2,168 participants identified two covariates:

- OATP1B1 genotype : Poor/intermediate transporters showed 14% lower clearance (CL/F), but this was deemed clinically insignificant .

- Body weight : Higher weight marginally increased volume of distribution (Vc/F), though simulations confirmed <20% variability in Cavg across extremes (51–101 kg) . These findings support consistent dosing across diverse demographics.

Q. What role does physiologically based pharmacokinetic (PBPK) modeling play in predicting this compound’s drug-drug interaction (DDI) potential?

A verified PBPK model quantified this compound’s enzyme-transporter interplay:

- CYP3A induction : Predicted 56% reduction in midazolam AUC at 200 mg twice daily, aligning with clinical DDI studies .

- OATP1B1 inhibition : Increased rosuvastatin exposure by 35%, validated against clinical data. The model enables extrapolation to untested scenarios, such as interactions with narrow-therapeutic-index drugs .

Q. How is exposure-response modeling applied to balance this compound’s efficacy with safety concerns like BMD loss?

Indirect response models linked this compound Cavg to BMD changes:

Q. What methodological approaches validate this compound’s weak-to-moderate CYP3A induction in clinical settings?

Midazolam DDI studies demonstrated dose-dependent CYP3A induction:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.